3-Amino-4-methoxybenzenecarboximidamide is a chemical compound characterized by its specific functional groups, including an amino group and a methoxy group attached to a benzene ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
This compound can be classified under the category of aromatic amines, specifically as a substituted benzenecarboximidamide. It is derived from 3-amino-4-methoxybenzoic acid through various synthetic pathways. The compound is often sourced from chemical suppliers and is utilized in research settings for its unique properties and reactivity.
The synthesis of 3-amino-4-methoxybenzenecarboximidamide can be achieved through several methods, primarily involving the reaction of 3-nitro-4-methoxybenzoic acid derivatives with appropriate amines or hydrazines in the presence of reducing agents.
The molecular formula for 3-amino-4-methoxybenzenecarboximidamide is C9H12N2O2. Its structure features:
The compound's molecular weight is approximately 180.21 g/mol, and it exhibits a melting point range of 152-154 °C .
3-Amino-4-methoxybenzenecarboximidamide can participate in various chemical reactions, including:
These reactions are significant in organic synthesis, enabling the creation of more complex molecules for pharmaceutical applications.
The mechanism of action for 3-amino-4-methoxybenzenecarboximidamide primarily revolves around its ability to interact with biological targets, such as enzymes or receptors. The amino group facilitates hydrogen bonding, enhancing its binding affinity to specific targets within biological systems. This interaction can lead to various biological effects, making it a candidate for drug development.
Key properties of 3-amino-4-methoxybenzenecarboximidamide include:
These properties make it suitable for various applications in research and industry.
3-Amino-4-methoxybenzenecarboximidamide has several applications in scientific research:
3-Amino-4-methoxybenzenecarboximidamide (systematic name) represents an advanced chemotype within targeted cancer therapeutics and metabolic disease interventions. Its structural framework enables selective interactions with enzymes implicated in cell cycle dysregulation and amino acid biosynthesis. Notably, the compound’s aminobenzamide core mimics ATP-binding motifs in kinases, while the methoxy group enhances hydrophobic pocket engagement. This dual functionality positions it as a candidate for PKMYT1 kinase inhibition – a target critical for overcoming G2/M checkpoint arrest in cancers with CCNE1 amplifications or TP53 mutations [2]. PKMYT1 inhibition forces premature mitotic entry in cancer cells, exacerbating genomic instability and apoptosis [2].
Beyond oncology, the scaffold influences metabolic pathways through amino acid biosynthesis inhibition. As pathogenic bacteria like Mycobacterium tuberculosis (Mtb) rely on endogenous amino acid production for survival, this compound’s structural analogs disrupt shikimate pathway enzymes such as dehydroquinate synthase (DHQS) and shikimate dehydrogenase (SD). Such inhibition depletes aromatic amino acid pools, compromising bacterial viability within macrophages [6].
Table 1: Key Biological Targets and Therapeutic Implications
Biological Target | Therapeutic Area | Mechanistic Role | Structural Basis of Inhibition |
---|---|---|---|
PKMYT1 Kinase | Oncology (CCNE1+/TP53- cancers) | Abrogates G2/M checkpoint, induces mitotic catastrophe | Aminobenzamide mimics ATP; methoxy group enhances hydrophobic fit |
Shikimate Pathway Enzymes | Infectious Diseases (TB) | Depletes tryptophan/tyrosine pools, starves intracellular Mtb | Benzimidazole bioisostere blocks substrate binding |
γ-Secretase | Neurological Disorders | Modulates amyloid-beta peptide production (derivatives show cross-bioactivity) | Carboximidamide chelates catalytic aspartate residues |
The molecule’s architecture combines three pharmacophoric elements:
This trifunctional design enables target promiscuity with high selectivity. For instance, structural analogs like 3-amino-1,4-benzodiazepines demonstrate nanomolar affinity for γ-secretase via carboximidamide-assisted transition-state mimicry [3]. Similarly, the scaffold’s rigidity pre-organizes it for binding PKMYT1’s unique cysteine gatekeeper residue, reducing off-target kinase activity [2]. Synthetic accessibility further enhances utility – intermediates like 3-amino-4-methoxybenzanilide (CAS 120-35-4) are obtainable via catalytic hydrogenation of nitro-precursors [5] [10].
This compound epitomizes the evolution from first-generation anilides to precision-targeted agents:
Table 2: Evolution of Aminobenzamide Scaffolds in Drug Discovery
Generation | Representative Compound | Key Innovations | Limitations | Modern Derivatives |
---|---|---|---|---|
1st | 3-Amino-4-methoxybenzanilide | Simple synthesis; DNA binding | Low specificity; high CYP inhibition | None (historical lead) |
2nd | 3-Amino-1,4-benzodiazepines | Heterocycle fusion; improved enzyme affinity | Poor oral bioavailability; short half-life | γ-Secretase modulators |
3rd | 3-Amino-4-methoxybenzenecarboximidamide | Carboximidamide bioisostere; target-flexible core | Requires tumor profiling for oncology use | PKMYT1 inhibitors; amino acid biosynthesis blockers |
The compound’s trajectory highlights a shift toward molecularly guided therapies – its application requires biomarker stratification (e.g., CCNE1 status for oncology) and exploits synthetic advances like Pd-catalyzed amidation for scalable GMP production [5].
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: